6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Descripción general

Descripción

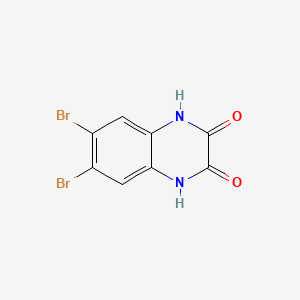

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxaline ring, and two keto groups at the 2 and 3 positions

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .

Mode of Action

It is suggested that the compound may interact with its targets through electron donation and acceptance, leading to the formation of a feedback bond . This interaction could result in changes at the molecular level, potentially affecting the function of the target.

Biochemical Pathways

Quinoxaline derivatives are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Análisis Bioquímico

Cellular Effects

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Reduction: Sodium borohydride in an alcohol solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Formation of 6,7-disubstituted quinoxaline-2,3-dione derivatives.

Reduction: Formation of 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione.

Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuroprotective Properties:

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione has been studied for its neuroprotective effects against various neurodegenerative diseases. It acts as an antagonist at the glycine binding site of NMDA receptors, which plays a crucial role in excitatory neurotransmission. This antagonism can help prevent neuronal loss associated with conditions such as ischemia and neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

Analgesic and Anticonvulsant Effects:

The compound has also demonstrated analgesic properties by inhibiting pain responses in animal models. In studies involving formalin-induced licking behavior in rodents, this compound showed a dose-dependent reduction in pain responses . Its anticonvulsant effects are attributed to its ability to modulate excitatory neurotransmission, making it a candidate for treating epilepsy and other seizure disorders .

Neuropharmacological Research

Mechanism of Action:

The mechanism by which this compound exerts its effects involves competitive antagonism at the NMDA receptor's glycine site. This action not only helps in reducing excitotoxicity but also enhances the therapeutic potential of other neuroprotective agents when used in combination therapies .

Case Study: Neuroprotection in Ischemia

A notable study investigated the protective effects of this compound in gerbils subjected to bilateral carotid occlusion. The results indicated that pre-treatment with this compound significantly improved locomotor activity post-ischemia compared to control groups . This suggests its potential utility in acute ischemic events.

Pharmaceutical Development

Formulation and Solubility:

Research has focused on enhancing the solubility of this compound through the development of ammonium salts. These formulations have shown improved bioavailability and efficacy in preclinical models .

Therapeutic Combinations:

The compound is being explored for use in combination with other drugs to enhance therapeutic outcomes in neurodegenerative diseases. For instance, its synergistic effects with cholinesterase inhibitors are under investigation for treating Alzheimer's disease .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with methyl groups instead of bromine atoms.

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Contains nitro groups instead of bromine atoms.

Uniqueness

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a glycine receptor antagonist. This article synthesizes existing research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of bromine substituents at positions 6 and 7 of the quinoxaline ring. This structural modification is crucial for its interaction with various biological targets.

The primary mechanism of action for this compound involves its high affinity for the glycine binding site on NMDA receptors. It has been shown to selectively block excitatory neurotransmission mediated by these receptors without eliciting side effects typically associated with other NMDA antagonists such as PCP (phencyclidine) .

Antagonistic Effects

Research indicates that this compound effectively inhibits glycine-induced currents in neuronal cultures. It acts as a competitive antagonist at the strychnine-insensitive glycine binding sites associated with NMDA receptors . This property makes it a candidate for treating conditions characterized by excessive excitatory neurotransmission such as epilepsy and neurodegenerative disorders.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various experimental models. For example, it has been studied for its potential to mitigate neuronal loss associated with ischemic events and neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis .

Analgesic Properties

In animal models, this compound has shown efficacy in reducing pain responses. It was reported to prevent formalin-induced pain in mice with an effective dose (ED50) of 5 mg/kg . This suggests potential applications in pain management therapies.

Study on Neurodegeneration

A study highlighted the compound's ability to protect against neuronal degeneration caused by excitotoxicity. The administration of this compound significantly reduced cell death in models of glutamate-induced toxicity .

Anticancer Activity

While primarily studied for its neurological effects, some derivatives of quinoxaline compounds have exhibited anticancer properties. Investigations into related compounds suggest that modifications can lead to enhanced cytotoxicity against various cancer cell lines .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXPGHAWNRHHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.